

# Head-to-Head Clinical Trials of Glycopyrrolate: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

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This guide provides a comprehensive comparison of glycopyrrolate with other anticholinergic agents in head-to-head clinical trials for Chronic Obstructive Pulmonary Disease (COPD) and primary axillary hyperhidrosis. It is important to note that the glycopyrrolate used in the pivotal clinical trials discussed below is a racemic mixture, not the specific (R,R)-enantiomer.<sup>[1]</sup> Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors, and its therapeutic effects are primarily mediated through the blockade of M3 receptors.

## Glycopyrrolate in Chronic Obstructive Pulmonary Disease (COPD)

In the management of COPD, long-acting muscarinic antagonists (LAMAs) like glycopyrrolate are a cornerstone of maintenance therapy, providing bronchodilation and improving clinical outcomes. The efficacy and safety of inhaled glycopyrrolate have been extensively studied in the GLYcopyrronium bromide in COPD airWays (GLOW) clinical trial program.

## Experimental Protocols: GLOW1 and GLOW2 Trials

The GLOW1 and GLOW2 studies were pivotal, randomized, double-blind, placebo-controlled Phase III trials designed to evaluate the efficacy and safety of once-daily inhaled glycopyrronium 50 µg.<sup>[2][3][4][5]</sup>

- **Patient Population:** The trials enrolled patients aged 40 years or older with a diagnosis of moderate-to-severe COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of less than 0.70.[4]
- **Study Design:** In GLOW1, patients were randomized to receive either glycopyrronium 50 µg or a placebo for 26 weeks.[4] The GLOW2 trial had a similar design but included a third, open-label arm with tiotropium 18 µg once daily for 52 weeks as an active comparator.[2][6]
- **Primary Endpoint:** The primary efficacy endpoint for both studies was the trough FEV1 at week 12.[2][4][6]
- **Key Secondary Endpoints:** Secondary endpoints included other spirometric parameters, health status assessed by the St. George's Respiratory Questionnaire (SGRQ), dyspnea evaluated using the Transition Dyspnea Index (TDI), rescue medication use, and the rate of COPD exacerbations.[2][6]

## Data Presentation: Glycopyrrolate vs. Tiotropium and Placebo in COPD

The following table summarizes the key efficacy and safety data from a pooled analysis of the GLOW1 and GLOW2 trials.

Outcome Measure	Glycopyrronium 50 µg (n=1059)	Tiotropium 18 µg (n=267)	Placebo (n=528)
Efficacy			
Change from Baseline in Trough FEV1 at Week 12 (L)	0.103 (vs. Placebo, p<0.001)	-	-
FEV1 at 5 minutes post-first dose (L)	0.090 (vs. Placebo, p<0.001); 0.043 (vs. Tiotropium, p<0.001)	-	-
FEV1 at 15 minutes post-first dose (L)	0.144 (vs. Placebo, p<0.001); 0.065 (vs. Tiotropium, p<0.001)	-	-
Reduction in Risk of Moderate/Severe Exacerbations (vs. Placebo)	36% (over 26 weeks, p<0.001); 33% (over 52 weeks, p<0.001)	-	-
Safety			
Overall Adverse Events (%)	Similar to Placebo and Tiotropium	Similar to Glycopyrronium and Placebo	Similar to Glycopyrronium and Tiotropium
Dry Mouth (%)	Low and comparable to Tiotropium	Low and comparable to Glycopyrronium	Lower than active treatments
Serious Adverse Events (%)	Similar across all groups	Similar across all groups	Similar across all groups

Data from a pooled analysis of the GLOW1 and GLOW2 studies.[\[2\]](#)[\[6\]](#)

A network meta-analysis of 21 randomized controlled trials also demonstrated that glycopyrronium 50 µg once daily has comparable efficacy to tiotropium 18 µg once daily and aclidinium 400 µg twice daily in improving trough FEV1 at 24 weeks.[\[7\]](#)[\[8\]](#)

## Glycopyrrolate in Primary Axillary Hyperhidrosis

Topical glycopyrronium has emerged as an effective treatment for primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating. The ATMOS-1 and ATMOS-2 Phase III clinical trials established the efficacy and safety of glycopyrronium tosylate for this indication.

### Experimental Protocols: ATMOS-1 and ATMOS-2 Trials

These were replicate, randomized, double-blind, vehicle-controlled Phase III trials.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Patient Population:** The studies enrolled patients aged 9 years and older with primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a gravimetrically measured sweat production of at least 50 mg in each axilla over a 5-minute period.[\[12\]](#)
- **Study Design:** Patients were randomized in a 2:1 ratio to receive either glycopyrronium tosylate 3.75% or a vehicle, applied once daily to each axilla for 4 weeks.[\[9\]](#)[\[10\]](#)
- **Co-Primary Endpoints:** The co-primary efficacy endpoints were the proportion of patients with at least a 4-point improvement from baseline in the Axillary Sweating Daily Diary (ASDD) Item 2 (severity of sweating) and the absolute change from baseline in gravimetric sweat production at week 4.[\[9\]](#)[\[11\]](#)
- **Safety Assessment:** Safety was evaluated through the monitoring of treatment-emergent adverse events.[\[9\]](#)

### Data Presentation: Glycopyrronium Tosylate vs. Vehicle in Hyperhidrosis

The table below summarizes the pooled efficacy and safety data from the ATMOS-1 and ATMOS-2 trials.

Outcome Measure	Glycopyrronium Tosylate 3.75%	Vehicle
Efficacy (at Week 4)		
ASDD Item 2 Responders (≥4-point improvement)	59.5% (p<0.001 vs. Vehicle)	27.6%
Mean Change in Sweat Production (mg/5 min)	-107.6 (p<0.001 vs. Vehicle)	-92.1
Safety		
Treatment-Emergent Adverse Events (%)	56.0%	32.3%
Dry Mouth (%)	Most common TEAE	Lower than active treatment
Application Site Pain (%)	Common TEAE	Similar to active treatment
Mydriasis (%)	Common TEAE	Lower than active treatment

Pooled data from the ATMOS-1 and ATMOS-2 trials.[\[9\]](#)[\[13\]](#)[\[14\]](#)

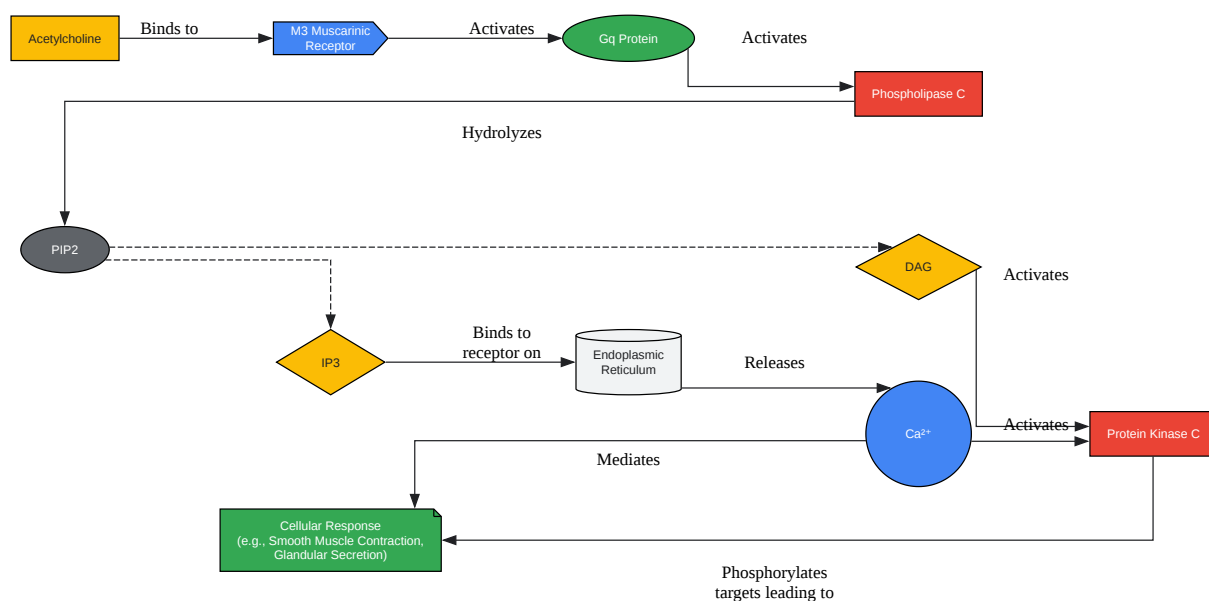
While no direct head-to-head trials have been conducted, comparisons with sofpironium bromide, another topical anticholinergic, can be made based on separate clinical trial data. Sofpironium bromide has also demonstrated efficacy in reducing sweat production and improving disease severity.[\[15\]](#) The most common adverse events with sofpironium bromide are nasopharyngitis and application-site dermatitis/erythema.[\[15\]](#)

## Mechanism of Action and Signaling Pathway

Glycopyrrolate exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. In the airways, this leads to bronchodilation by blocking the bronchoconstrictor effects of acetylcholine on smooth muscle M3 receptors. In the skin, it reduces sweat production by blocking M3 receptors on eccrine sweat glands.

## Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the M3 muscarinic receptor. Glycopyrrrolate acts as an antagonist at this receptor, thereby inhibiting this pathway.

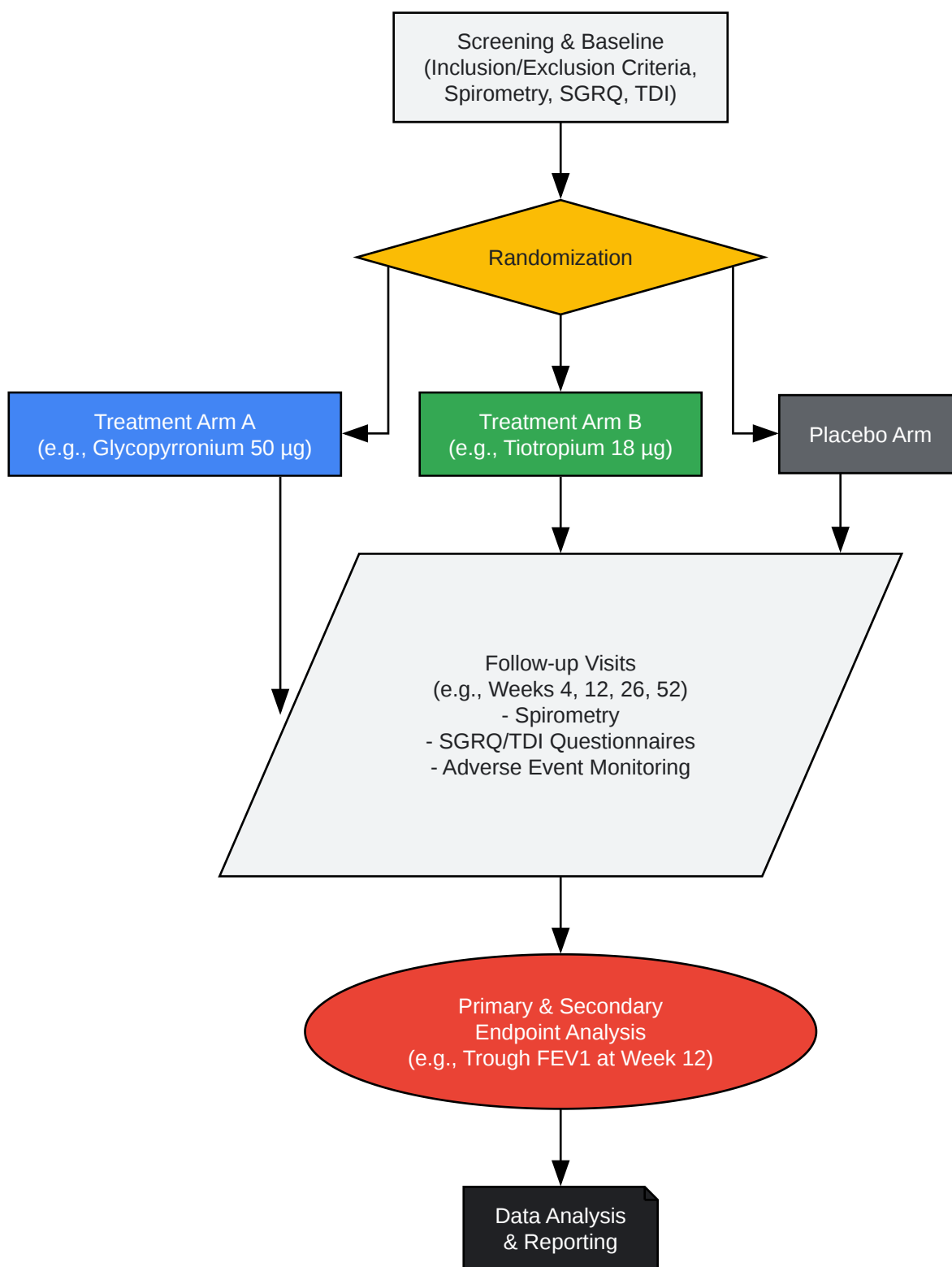


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### M3 Muscarinic Receptor Signaling Pathway

## Experimental Workflow for a Typical Phase III COPD Clinical Trial

The following diagram outlines the general workflow for a pivotal Phase III clinical trial evaluating an inhaled therapy for COPD, such as the GLOW studies.



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- To cite this document: BenchChem. [Head-to-Head Clinical Trials of Glycopyrrolate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336284#head-to-head-clinical-trials-involving-r-r-glycopyrrolate]

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